Diethyl(2-hydroxyethyl)ammonium (1S)-2-oxobornane-10-sulphonate
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Overview
Description
EINECS 298-030-4, also known as 2,2’-Azobis(2-methylpropionitrile), is a chemical compound widely used as a radical initiator in polymerization reactions. It is a white crystalline powder that decomposes upon heating, releasing nitrogen gas and forming free radicals. This compound is essential in the production of various polymers and copolymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2’-Azobis(2-methylpropionitrile) is synthesized through the reaction of acetone cyanohydrin with hydrazine hydrate. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The process involves the following steps:
Formation of Acetone Cyanohydrin: Acetone reacts with hydrogen cyanide to form acetone cyanohydrin.
Reaction with Hydrazine Hydrate: Acetone cyanohydrin is then reacted with hydrazine hydrate to produce 2,2’-Azobis(2-methylpropionitrile).
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2-methylpropionitrile) involves large-scale reactors where the reaction conditions are meticulously controlled. The process includes:
Mixing Reactants: Acetone cyanohydrin and hydrazine hydrate are mixed in a reactor.
Temperature Control: The reaction mixture is maintained at a specific temperature to optimize yield.
Purification: The crude product is purified through recrystallization to obtain high-purity 2,2’-Azobis(2-methylpropionitrile).
Chemical Reactions Analysis
Types of Reactions
2,2’-Azobis(2-methylpropionitrile) primarily undergoes decomposition reactions to generate free radicals. These radicals initiate polymerization reactions by reacting with monomers to form polymers.
Common Reagents and Conditions
Decomposition: The compound decomposes upon heating, typically at temperatures around 70°C to 90°C, releasing nitrogen gas and forming free radicals.
Polymerization: The free radicals generated from the decomposition of 2,2’-Azobis(2-methylpropionitrile) react with monomers such as styrene, acrylonitrile, and methyl methacrylate to initiate polymerization.
Major Products
The major products formed from the reactions involving 2,2’-Azobis(2-methylpropionitrile) are polymers and copolymers, including polystyrene, polyacrylonitrile, and polymethyl methacrylate.
Scientific Research Applications
2,2’-Azobis(2-methylpropionitrile) has a wide range of applications in scientific research, including:
Polymer Chemistry: It is extensively used as a radical initiator in the synthesis of various polymers and copolymers.
Material Science: The compound is utilized in the development of advanced materials with specific properties, such as high strength and thermal stability.
Biological Research: It is employed in the study of radical-induced processes in biological systems.
Industrial Applications: The compound is used in the production of plastics, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 2,2’-Azobis(2-methylpropionitrile) involves the generation of free radicals through thermal decomposition. These free radicals initiate polymerization by reacting with monomers, leading to the formation of polymer chains. The molecular targets include the double bonds of monomers, which are broken to form new covalent bonds, resulting in polymerization.
Comparison with Similar Compounds
2,2’-Azobis(2-methylpropionitrile) is compared with other radical initiators such as benzoyl peroxide and potassium persulfate. While all these compounds serve as radical initiators, 2,2’-Azobis(2-methylpropionitrile) is unique due to its specific decomposition temperature and the nature of the radicals it generates.
Similar Compounds
Benzoyl Peroxide: Another commonly used radical initiator with a different decomposition temperature and radical generation mechanism.
Potassium Persulfate: A water-soluble radical initiator used in aqueous polymerization systems.
Properties
CAS No. |
93777-03-8 |
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Molecular Formula |
C16H31NO5S |
Molecular Weight |
349.5 g/mol |
IUPAC Name |
diethyl(2-hydroxyethyl)azanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate |
InChI |
InChI=1S/C10H16O4S.C6H15NO/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-3-7(4-2)5-6-8/h7H,3-6H2,1-2H3,(H,12,13,14);8H,3-6H2,1-2H3/t7?,10-;/m1./s1 |
InChI Key |
LDKMKHPPNJOGRA-DLGLCQKISA-N |
Isomeric SMILES |
CC[NH+](CC)CCO.CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C |
Canonical SMILES |
CC[NH+](CC)CCO.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C |
Origin of Product |
United States |
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